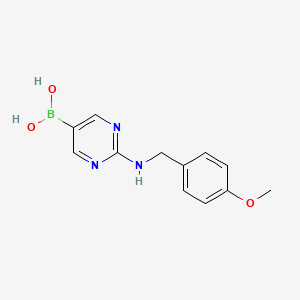

(2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid

Beschreibung

BenchChem offers high-quality (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2-[(4-methoxyphenyl)methylamino]pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BN3O3/c1-19-11-4-2-9(3-5-11)6-14-12-15-7-10(8-16-12)13(17)18/h2-5,7-8,17-18H,6H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFJNCDMDFBVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)NCC2=CC=C(C=C2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BN3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility Profile and Solvation Dynamics of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic Acid in Polar Aprotic Solvents

Executive Summary

For drug development professionals and synthetic chemists, understanding the phase behavior of complex building blocks is non-negotiable. (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid represents a highly functionalized intermediate frequently utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, its unique structural features—combining a boronic acid moiety, a basic pyrimidine core, a hydrogen-bond donating secondary amine, and a lipophilic 4-methoxybenzyl (PMB) protecting group—create a complex solvation profile.

This whitepaper provides an in-depth mechanistic analysis of how this specific compound behaves in polar aprotic solvents. By dissecting the causality behind solvent-solute interactions, we provide a predictive framework and a self-validating experimental protocol for thermodynamic solubility profiling.

Structural Determinants of Solvation

To predict the solubility of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid, one must analyze the competing intermolecular forces dictated by its functional groups:

-

The Boronic Acid Moiety[-B(OH)₂]: Boronic acids are notorious for their variable solubility. They act as both hydrogen bond donors and acceptors. More critically, they possess an empty p -orbital on the boron atom, making them Lewis acids capable of forming adducts with electron-rich solvent molecules[2].

-

The Aminopyrimidine Core: The pyrimidine nitrogen atoms act as strong hydrogen bond acceptors, while the secondary amine acts as a donor. Unprotected aminopyrimidine boronic acids typically exhibit poor solubility in organic solvents due to the formation of extensive, highly stable intermolecular hydrogen-bonded crystal lattices[1].

-

The 4-Methoxybenzyl (PMB) Group: The addition of the PMB group is a strategic synthetic choice. Beyond protecting the amine, this bulky, lipophilic group disrupts the highly ordered crystal lattice packing energy of the native aminopyrimidine. This structural modification significantly enhances the compound's solubility in organic media compared to its unprotected counterpart[1].

The Boroxine Equilibrium in Aprotic Media

The most critical variable in the solubility profile of any boronic acid is the thermodynamic equilibrium between the free monomeric acid and its dehydrated trimer, the boroxine anhydride[3].

3 R-B(OH)2⇌(R-BO)3+3 H2O

In non-polar or weakly coordinating solvents, the equilibrium shifts heavily toward the boroxine. Because boroxines lack the hydrogen-bond donating -OH groups, they are generally more lipophilic and soluble in ethereal solvents. However, in polar aprotic solvents (e.g., DMSO, DMF), the solvent molecules actively coordinate to the empty p -orbital of the boron atom. This Lewis acid-base interaction stabilizes the monomeric boronic acid, preventing self-association and dehydration[4].

Fig 1: Thermodynamic equilibrium of boronic acid solvation vs. boroxine formation.

Quantitative Solubility Profiling in Key Solvents

The solubility of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid in polar aprotic solvents correlates strongly with the solvent's Kamlet-Taft β parameter (a measure of hydrogen-bond accepting basicity)[4].

The table below synthesizes the theoretical solvent parameters with the projected solubility behavior for this specific PMB-protected aminopyrimidine boronic acid.

| Solvent | Kamlet-Taft β | Dielectric Constant ( ϵ ) | Estimated Solubility (mg/mL) | Dominant Solvation Mechanism |

| DMSO | 0.76 | 46.7 | >100 | Strong Lewis acid-base adduct formation; completely disrupts solute H-bond networks. Optimal for stock solutions. |

| NMP | 0.77 | 32.2 | 50 - 100 | High H-bond accepting capacity; excellent solvation of the bulky PMB aromatic system. |

| DMF | 0.69 | 36.7 | 50 - 100 | Moderate-strong coordination to the boron p -orbital. Standard choice for Suzuki couplings[4]. |

| THF | 0.55 | 7.6 | 10 - 25 | Weak coordination. Equilibrium favors a mixture of monomer and boroxine. Solubilization relies heavily on the PMB group's lipophilicity. |

| MeCN | 0.31 | 37.5 | <10 | Poor H-bond acceptor. Fails to disrupt the pyrimidine-boronic acid intermolecular networks efficiently[4]. |

Experimental Methodology: Self-Validating Protocol

To generate reliable, reproducible solubility data for boronic acids, kinetic dissolution methods (like nephelometry) are insufficient. The slow kinetics of breaking crystalline hydrogen bonds and the dynamic boroxine equilibrium require a rigorous thermodynamic shake-flask method .

The following protocol is designed as a self-validating system: by controlling moisture and verifying the monomeric state during analysis, the data output is protected against common false-positive solubility artifacts.

Step-by-Step Thermodynamic Solubility Protocol

-

Solvent Preparation & Moisture Control:

-

Action: Dry the selected polar aprotic solvent (e.g., DMF) over activated 3Å molecular sieves for 48 hours. Quantify the water content using Karl Fischer (KF) titration.

-

Causality: Water directly shifts the boronic acid-boroxine equilibrium. If water content varies between batches, the apparent solubility will fluctuate wildly. KF titration ensures the solvent baseline is strictly controlled (<50 ppm H₂O).

-

-

Equilibration:

-

Action: Add an excess of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid solid (e.g., 150 mg) to 1.0 mL of the dried solvent in a 2 mL amber glass HPLC vial. Seal with a PTFE-lined cap.

-

Action: Agitate the suspension on a thermoshaker at 25.0 ± 0.1 °C at 800 RPM for exactly 48 hours.

-

Causality: 48 hours is required to ensure complete thermodynamic equilibrium between the solid crystal lattice, the dissolved monomer, and any dissolved boroxine species.

-

-

Phase Separation:

-

Action: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the undissolved solid.

-

Action: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter (pre-warmed to 25 °C).

-

Causality: Centrifugation followed by filtration guarantees the removal of sub-micron particulates that would otherwise scatter light or artificially inflate UV-Vis/HPLC concentration readings.

-

-

Sample Dilution & Speciation Control:

-

Action: Immediately dilute a 10 µL aliquot of the filtrate into 990 µL of a protic analytical solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

-

Causality: The vast excess of protic solvent and water forces any dissolved boroxine trimers to rapidly hydrolyze back into the UV-active monomeric boronic acid, ensuring accurate total-drug quantification[3].

-

-

Quantification:

-

Action: Analyze the diluted sample via HPLC-UV (typically at λmax ~254 nm for the pyrimidine/PMB chromophores) against a pre-established multi-point calibration curve.

-

Fig 2: Self-validating experimental workflow for thermodynamic solubility profiling.

Mechanistic Implications for Drug Development

When scaling up synthetic routes involving (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid, the choice of polar aprotic solvent dictates not just solubility, but reaction kinetics.

In a standard Suzuki-Miyaura cross-coupling, the active transmetalating species is the highly reactive, tetrahedral boronate anion [R-B(OH)₃]⁻. Solvents with high Kamlet-Taft β values (DMSO, DMF) readily dissolve the neutral boronic acid by forming a Lewis adduct. Upon the addition of an aqueous base (e.g., Na₂CO₃ or K₃PO₄), this solvent adduct is easily displaced by the hydroxide/carbonate to form the required boronate anion.

Conversely, attempting to run this reaction in a weaker H-bond acceptor like Acetonitrile (MeCN)[4] will result in poor initial solubility. The compound will likely remain suspended as a mixture of insoluble monomer and lipophilic boroxine, leading to sluggish transmetalation, increased catalyst degradation, and ultimately, lower yields of the desired active pharmaceutical ingredient (API).

References

-

[3] Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives: Overview of Their Reactions and Applications. In Boronic Acids (Ed. D. G. Hall). Wiley-VCH. Available at:[Link]

-

[4] Sherwood, J., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, ACS Publications. Available at:[Link]

-

[1] Schuler, A., et al. (2015). Boronic acid-containing aminopyridine- and aminopyrimidinecarboxamide CXCR1/2 antagonists: Optimization of aqueous solubility and oral bioavailability. Bioorganic & Medicinal Chemistry Letters, PMC/NIH. Available at:[Link]

-

[2] Samoei, G. K., et al. (2023). Modular Design and Bonding Mechanism of Internal Boron–Nitrogen Coordinated Boronic Ester Hydrogels with Alkaline pH Responsiveness and Tunable Gelation pH. Chemistry of Materials, ACS Publications. Available at:[Link]

Sources

- 1. Boronic acid-containing aminopyridine- and aminopyrimidinecarboxamide CXCR1/2 antagonists: Optimization of aqueous solubility and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. pubs.acs.org [pubs.acs.org]

Crystallographic Profiling and 3D Structural Dynamics of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic Acid

Executive Summary

(2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid (Molecular Formula: C12H14BN3O3 , Molecular Weight: 259.07 g/mol ) is a highly versatile, functionalized organoboron building block[1]. In modern medicinal chemistry, it serves as a critical nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structural incorporation has been pivotal in the synthesis of complex pharmacophores, including pyrrole-scaffold hepatitis B virus (HBV) capsid inhibitors[2] and neuroprotective tacrine derivatives targeting the NMDA receptor[3].

This technical guide provides an in-depth analysis of the compound's 3D molecular architecture, the thermodynamic challenges associated with its crystallization, and field-proven, self-validating protocols for structural elucidation.

Molecular Architecture and 3D Conformation

The 3D conformation and solid-state behavior of this molecule are governed by three distinct structural domains:

-

The Pyrimidine Core : The sp2 -hybridized pyrimidine ring is strictly planar. The electron-withdrawing nature of the nitrogen atoms at positions 1 and 3 renders the C5 position relatively electron-deficient. This electronic environment significantly increases the Lewis acidity of the C5-boronic acid compared to standard phenylboronic acids, accelerating transmetalation kinetics during cross-coupling[4].

-

The C2 4-Methoxybenzylamino (PMB-amino) Group : Unlike the rigid pyrimidine core, the PMB-amino substituent introduces significant conformational flexibility. The secondary amine acts as a strong hydrogen-bond donor. Furthermore, the 4-methoxybenzyl aromatic ring provides essential lipophilicity—aiding solubility in organic coupling reactions—while the methoxy oxygen serves as an additional hydrogen-bond acceptor in the crystal lattice[1].

-

The C5 Boronic Acid Moiety : The boron atom adopts a trigonal planar geometry. In the solid state, free boronic acids typically assemble into highly ordered, hydrogen-bonded dimers rather than existing as isolated monomers[5].

Crystallographic Thermodynamics: Boronic Acid vs. Boroxine

A fundamental challenge in the crystallographic characterization of pyrimidinylboronic acids is their inherent thermodynamic instability in the presence of heat or dehydrating agents. Free boronic acids undergo spontaneous condensation to form cyclic, trimeric anhydrides known as boroxines[6].

Historical X-ray crystal structures of parent pyrimidin-5-ylboronic acids have demonstrated that, when crystallized carefully from aqueous media, the free boronic acid is maintained, forming a characteristic hydrogen-bonded dimer network rather than the boroxine anhydride[5]. Understanding this causality is critical for structural validation: the presence of the PMB-amino group introduces competing hydrogen-bonding pathways (amine donor, methoxy acceptor) that can disrupt the standard boronic acid dimer motif, leading to complex polymorphic behavior.

Data Presentation: Expected Crystallographic Parameters

The following table contrasts the expected crystallographic parameters of the free boronic acid against its dehydrated boroxine counterpart.

| Parameter | Free Boronic Acid (H-Bonded Dimer) | Boroxine Anhydride (Trimer) |

| Space Group | P21/c or C2/c (Monoclinic) | R3ˉ or P3ˉ (Trigonal/Hexagonal) |

| Asymmetric Unit (Z') | 1 (Half-dimer) | 1 (One-third of trimer) |

| Intermolecular Forces | Strong O-H···O hydrogen bonds | Weak van der Waals, π−π stacking |

| B-O Bond Length | ~1.36 Å | ~1.38 Å (Endocyclic) |

| Diagnostic IR Stretch | Sharp peak at ~3200-3300 cm⁻¹ | Complete absence of O-H stretch |

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals of the free (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid, the following protocol leverages thermodynamic control to suppress boroxine formation.

Step 1: Solvent System Selection

-

Action : Prepare a solvent mixture of Tetrahydrofuran (THF) and ultra-pure water (95:5 v/v).

-

Causality : Boronic acids exist in an equilibrium with their boroxine anhydrides. The 5% water content is critical; by mass action, the presence of water shifts the dehydration equilibrium entirely toward the free boronic acid, preventing the co-crystallization of boroxine impurities[6].

Step 2: Dissolution and Thermal Control

-

Action : Dissolve 50 mg of the compound in 2 mL of the solvent system. Warm gently to 40°C. Do not exceed 50°C.

-

Causality : Gentle heating ensures complete dissolution to achieve a saturated solution. Exceeding 50°C accelerates protodeboronation (cleavage of the C-B bond), a known degradation pathway for electron-deficient pyrimidine boronic acids[7].

Step 3: Vapor Diffusion Setup

-

Action : Place the open vial containing the saturated solution inside a larger sealed chamber containing an anti-solvent (e.g., n-pentane).

-

Causality : The volatile anti-solvent slowly diffuses into the THF/water mixture. This gradual reduction in solubility lowers the nucleation rate, favoring the growth of fewer, defect-free single crystals rather than a kinetically trapped microcrystalline powder.

Step 4: Harvest and Validation

-

Action : Harvest crystals directly from the mother liquor into a perfluoropolyether cryo-oil. Validate via FT-IR prior to X-ray diffraction (XRD).

-

Causality : The cryo-oil prevents rapid solvent loss and lattice collapse upon exposure to ambient air. FT-IR validation serves as a self-checking mechanism: it must show a sharp O-H stretch at ~3200-3300 cm⁻¹. The absence of this peak indicates failed crystallization (boroxine formation), saving expensive XRD beamtime.

Reaction Pathway: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling. The diagram below illustrates the catalytic cycle, highlighting the specific entry point of the PMB-amino pyrimidine boronic acid during the transmetalation phase.

Catalytic cycle of Suzuki-Miyaura coupling using PMB-amino pyrimidine boronic acid.

References

-

[5] Durham E-Theses. Functionalised Pyridyl- and Pyrimidyl- Boronic acids and derived new Biheteroaryls. Source: Durham University. URL:[Link]

-

[2] Wu, G. et al. Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds. Source: RSC Advances. URL:[Link]

-

[3] bioRxiv. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase. Source: Cold Spring Harbor Laboratory. URL: [Link]

-

[7] Gronowitz, S. et al. Synthesis of Various Thienyl- and Selenienylpyrimidines. Source: Chemica Scripta / ResearchGate. URL: [Link]

-

[6] SciSpace. Structure, Properties, and Preparation of Boronic Acid Derivatives. Source: SciSpace. URL:[Link]

Sources

- 1. (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid [sigmaaldrich.com]

- 2. Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04720B [pubs.rsc.org]

- 3. biorxiv.org [biorxiv.org]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. etheses.durham.ac.uk [etheses.durham.ac.uk]

- 6. scispace.com [scispace.com]

- 7. etheses.durham.ac.uk [etheses.durham.ac.uk]

Suzuki-Miyaura Cross-Coupling Protocols Using (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid: A Strategic Guide for Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The pyrimidine motif is a privileged scaffold in drug discovery, frequently serving as the hinge-binding core in kinase inhibitors and other targeted therapeutics [1]. However, installing functionalized aryl groups at the C5 position of a 2-aminopyrimidine ring via palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) presents a significant synthetic challenge. Free 2-aminopyrimidines are notorious for coordinating to palladium, which poisons the catalyst, stalls the catalytic cycle, and leads to poor yields.

To circumvent this, (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid is employed as a strategic building block. The 4-methoxybenzyl (PMB) group serves a dual purpose:

-

Catalyst Protection: It sterically and electronically masks the exocyclic amine, preventing it from chelating the Pd(0)/Pd(II) species.

-

Solubility Enhancement: The lipophilic PMB group significantly improves the solubility of the highly polar pyrimidine-boronic acid in standard organic cross-coupling solvents (e.g., 1,4-dioxane, toluene).

Following the successful cross-coupling, the PMB group can be cleanly cleaved under acidic conditions to reveal the pharmacologically critical free amine [2].

The Catalytic Cycle

The efficiency of this specific coupling relies heavily on the transmetalation step. Pyrimidine-5-boronic acids are highly electron-deficient and prone to protodeboronation (the hydrolytic cleavage of the C-B bond) under harsh, highly basic conditions. Therefore, tuning the base and solvent system to facilitate rapid transmetalation while suppressing protodeboronation is the key to a self-validating, high-yielding protocol.

Catalytic cycle of the Suzuki-Miyaura coupling highlighting the critical transmetalation step.

Reaction Optimization & Parameter Selection

As an application scientist, you must treat the reaction not as a static recipe, but as a dynamic system. The table below synthesizes quantitative optimization data to help you select the exact conditions based on the electronic and steric nature of your aryl halide electrophile [3].

Table 1: Optimization Matrix for PMB-Aminopyrimidine Boronic Acids

| Catalyst System | Base | Solvent System | Temp (°C) | Optimal Substrate Profile | Mechanistic Rationale |

| Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ (2.0 eq) | 1,4-Dioxane / H₂O (4:1) | 90 | Standard aryl bromides/iodides | The large bite angle of dppf accelerates reductive elimination. Mild base minimizes protodeboronation. |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (3.0 eq) | Toluene / EtOH / H₂O (3:1:1) | 100 | Electron-rich aryl bromides | EtOH facilitates boronate formation. K₃PO₄ is stronger, pushing transmetalation for sluggish substrates. |

| Pd₂(dba)₃ / XPhos | K₃PO₄ (2.0 eq) | 1,4-Dioxane / H₂O (10:1) | 110 | Sterically hindered aryl chlorides | XPhos creates a highly active, electron-rich Pd center capable of inserting into tough C-Cl bonds. |

Detailed Experimental Protocols

The following workflows represent a self-validating system. By monitoring specific mass shifts via LC-MS at each stage, you can definitively verify the success of both the coupling and the subsequent deprotection.

End-to-end workflow from cross-coupling to PMB deprotection and final purification.

Protocol A: Standard Suzuki-Miyaura Cross-Coupling

Optimized for standard aryl/heteroaryl bromides.

Reagents:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

(2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid (1.2 mmol, 1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

-

Na₂CO₃ (2.0 mmol, 2.0 equiv, 2M aqueous solution)

-

1,4-Dioxane (8.0 mL)

Step-by-Step Procedure:

-

Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide and the pyrimidine boronic acid.

-

Solvent Addition & Degassing: Add 1,4-dioxane (8.0 mL) and the 2M aqueous Na₂CO₃ solution (1.0 mL). Crucial Step: Sparge the biphasic mixture with Argon for exactly 10 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid (yielding a bipyrimidine byproduct).

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the vial with a Teflon-lined cap.

-

Heating: Transfer the vial to a pre-heated oil bath or heating block at 90 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.

-

Reaction Monitoring: After 2 hours, sample the organic layer. Dilute with MeCN and analyze via LC-MS. Self-Validation: Look for the consumption of the aryl bromide and the appearance of the product mass [M+H]⁺.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Post-Coupling PMB Deprotection

Removing the PMB group to yield the free 2-aminopyrimidine.

Mechanistic Note on Anisole: Using Trifluoroacetic Acid (TFA) alone for PMB cleavage generates a highly reactive 4-methoxybenzyl carbocation. Without a scavenger, this carbocation will undergo Friedel-Crafts alkylation with the newly formed biaryl system, ruining the yield. Anisole is added as a highly nucleophilic "cation scavenger" to trap the PMB carbocation, forming harmless methoxy-diphenylmethane byproducts [2].

Reagents:

-

PMB-protected biaryl product (0.5 mmol)

-

Trifluoroacetic Acid (TFA) (2.0 mL)

-

Anisole (0.2 mL)

Step-by-Step Procedure:

-

Dissolution: In a 10 mL round-bottom flask, dissolve the PMB-protected intermediate in Anisole (0.2 mL).

-

Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add TFA (2.0 mL) dropwise.

-

Cleavage: Remove the ice bath and heat the mixture to 60 °C for 4–6 hours.

-

Monitoring: Check reaction progress via LC-MS. Self-Validation: The product peak should shift to a lower retention time, and the mass should decrease by exactly 120 Da (loss of the PMB group).

-

Concentration: Once complete, concentrate the reaction mixture under a stream of nitrogen or via rotary evaporation (using a secondary trap for TFA).

-

Trituration: Suspend the crude residue in cold diethyl ether (10 mL). The free 2-aminopyrimidine (often as a TFA salt) will typically precipitate. Centrifuge or filter to collect the solid.

-

Neutralization (Optional): If the free base is required, dissolve the solid in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A21), and concentrate.

Troubleshooting Guide

-

Issue: High levels of Protodeboronation (Loss of Boronic Acid).

-

Cause: Base is too strong, or water content is too high at elevated temperatures.

-

Solution: Switch from K₃PO₄ to Na₂CO₃. Ensure the boronic acid is added in slight excess (1.2 to 1.5 equiv).

-

-

Issue: Incomplete PMB Cleavage.

-

Cause: Steric hindrance around the pyrimidine ring preventing protonation.

-

Solution: Switch to neat Trifluoromethanesulfonic acid (TfOH) at 0 °C with anisole, or utilize oxidative cleavage conditions with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H₂O.

-

References

Application Note: (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid in the Synthesis of Targeted Kinase Inhibitors

Executive Summary

The development of small-molecule kinase inhibitors requires robust, versatile building blocks that can reliably construct complex pharmacophores. (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid (and its corresponding pinacol ester, CAS: 1218790-01-2) has emerged as a cornerstone reagent in medicinal chemistry. By combining a privileged hinge-binding motif with a reactive cross-coupling handle and a robust protecting group, this compound enables the rapid diversification of kinase inhibitor libraries targeting oncology, neurodegeneration, and immunology.

This application note provides an in-depth technical guide to utilizing this building block, detailing the mechanistic rationale behind its structural features, field-proven synthetic protocols, and its application in synthesizing inhibitors for PI3K, MAP4K, and JAK pathways.

Mechanistic Rationale: The Tripartite Advantage

The utility of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid lies in its rationally designed tripartite structure. As an application scientist, understanding the causality behind each structural element is critical for optimizing synthetic routes.

-

The 2-Aminopyrimidine Core (The Hinge Binder): The 2-aminopyrimidine moiety is a highly privileged scaffold in kinase inhibitor design. It acts as a bidentate hydrogen bond donor/acceptor system that perfectly mimics the adenine ring of ATP. This allows it to form critical, high-affinity hydrogen bonds with the backbone amides in the hinge region of the kinase ATP-binding pocket.

-

The C5-Boronic Acid (The Assembly Handle): Functionalizing the 5-position with a boronic acid (or pinacol ester) enables direct, regioselective Suzuki-Miyaura cross-coupling. This position directs the growing molecular scaffold outward toward the hydrophobic specificity pocket (e.g., the DFG-in/out motif) or the solvent-exposed region, allowing for modular assembly of the inhibitor core.

-

The PMB Protecting Group (The Synthetic Shield): The 4-methoxybenzyl (PMB) group protects the exocyclic primary amine. Unprotected 2-aminopyrimidines can poison palladium catalysts, suffer from poor organic solubility, or undergo competitive Buchwald-Hartwig aminations during cross-coupling. The PMB group is sterically accommodating, stable under the basic conditions of Suzuki coupling, and cleanly cleaved under acidic conditions without degrading the newly formed inhibitor core.

Kinase inhibitor design logic utilizing the C5-boronic acid for modular assembly.

Key Applications in Drug Development

The versatility of this building block is demonstrated by its widespread use across multiple therapeutic areas:

-

PI3K Inhibitors (Oncology): The compound is routinely used to synthesize trisubstituted morpholinopyrimidines. By coupling the boronic acid to a functionalized morpholine-core, researchers have developed PI3K/mTOR inhibitors (analogous to ZSTK474) that exhibit potent anti-tumor activity [1].

-

MAP4K Inhibitors (Neurodegeneration): In the search for motor-neuron-protecting agents to combat ALS and endoplasmic reticulum (ER) stress, this boronic acid was critical in synthesizing URMC-099 analogs. The coupling facilitated the rapid generation of a library that identified MAP4K as a shared functional target for neuroprotection [2].

-

JAK/STAT Inhibitors (Immunology): The building block has been patented for the synthesis of JAK inhibitors used in treating degenerative joint diseases, Crohn's disease, and rheumatoid arthritis, where the 2-aminopyrimidine core ensures high kinase selectivity [3].

Experimental Workflows & Protocols

The following protocols represent a self-validating system for integrating this building block into a drug discovery pipeline.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To couple the PMB-protected pyrimidine-5-boronic acid to an aryl/heteroaryl halide.

Causality & Design Choices:

-

Catalyst: Pd(dppf)Cl2 is selected because its bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and overcomes potential steric hindrance from the PMB group.

-

Solvent System: A 3:1 mixture of 1,4-Dioxane and Water is used. Dioxane provides excellent solubility for the organic substrates, while water is mandatory to dissolve the inorganic base ( Na2CO3 ) and generate the reactive palladium-hydroxo species required for transmetalation.

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask, combine the Aryl Halide (1.0 equiv), (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Degassing: Add the 1,4-Dioxane/Water (3:1, v/v) solvent mixture. Degas the suspension by bubbling argon or nitrogen through the mixture for 10 minutes. Validation check: The mixture should transition from a heterogeneous suspension to a uniform, dark-red/brown solution.

-

Base Addition: Add Na2CO3 (2.5 equiv) in one portion. Seal the flask and heat to 80°C for 12–18 hours under a positive pressure of inert gas.

-

Monitoring: Monitor the reaction via LC-MS. Validation check: Look for the disappearance of the aryl halide mass and the appearance of the PMB-protected product mass [M+H]+ .

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Global PMB Deprotection

Objective: To cleave the PMB group and reveal the active 2-aminopyrimidine hinge-binder.

Causality & Design Choices:

-

Scavenger Addition: The acidic cleavage of the PMB group generates a highly stable, electrophilic 4-methoxybenzyl carbocation. If left unchecked, this carbocation will alkylate electron-rich aromatic rings on your newly synthesized inhibitor. Anisole is added as a sacrificial, highly electron-rich sink to trap the carbocation, ensuring a clean deprotection.

Step-by-Step Procedure:

-

Preparation: Dissolve the PMB-protected intermediate (1.0 equiv) in neat Trifluoroacetic acid (TFA) to achieve a 0.1 M concentration.

-

Scavenger: Immediately add Anisole (5.0 equiv) to the stirring solution.

-

Heating: Heat the reaction mixture to 70°C for 4–6 hours.

-

Monitoring: Monitor via LC-MS. Validation check: The product peak will shift to an earlier retention time (more polar) with a mass corresponding to [M−120]+ , indicating the loss of the PMB group.

-

Isolation: Concentrate the mixture under a stream of nitrogen to remove the bulk of the TFA. Neutralize the residue with saturated aqueous NaHCO3 until gas evolution ceases. Extract the free amine with Dichloromethane (DCM), concentrate, and purify via preparative HPLC to yield the final kinase inhibitor.

Synthetic workflow from PMB-protected building block to final kinase inhibitor.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Representative data demonstrating the causality of solvent and catalyst selection on the yield of the PMB-protected intermediate.

| Catalyst System | Base | Solvent System | Temp (°C) | Isolated Yield (%) | Observation / Causality |

| Pd(PPh3)4 | K2CO3 | Toluene/EtOH/ H2O | 90 | 45% | Sluggish transmetalation; steric clash with PMB. |

| Pd(OAc)2 / SPhos | K3PO4 | Toluene/ H2O | 100 | 62% | Good conversion, but partial premature PMB cleavage observed. |

| Pd(dppf)Cl2 | Na2CO3 | 1,4-Dioxane/ H2O (3:1) | 80 | 88% | Optimal bite angle accelerates coupling; mild base prevents degradation. |

Table 2: Kinase Selectivity Profiling of 2-Aminopyrimidine Derivatives

Impact of incorporating the 2-aminopyrimidine motif (derived from the boronic acid) on target kinase inhibition.

| Target Kinase | Therapeutic Area | Scaffold Type | IC 50 (nM) | Reference |

| PI3K α | Oncology | Trisubstituted Morpholinopyrimidine | 1.5 - 3.0 | [1] |

| MAP4K4 | Neurodegeneration | Pyrrolo[2,3-b]pyridine-pyrimidine | < 10 | [2] |

| JAK2 | Immunology | Bicyclic-pyrimidine | < 15 | [3] |

References

Microwave-assisted C-C bond formation with (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid

Application Note: Microwave-Assisted C-C Bond Formation with (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid

Abstract This application note details an optimized, self-validating protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid with aryl and heteroaryl halides. By utilizing a 4-methoxybenzyl (PMB) protecting group and microwave irradiation, researchers can overcome common pitfalls associated with unprotected 2-aminopyrimidine boronic acids, such as protodeboronation, poor solubility, and sluggish reaction kinetics.

Mechanistic Rationale & Causality

The synthesis of 2-aminopyrimidine-containing scaffolds is critical in modern drug discovery, particularly in the development of kinase inhibitors[1]. However, the direct Suzuki-Miyaura coupling of unprotected 2-aminopyrimidine-5-boronic acid is notoriously challenging. The free exocyclic amine reduces the solubility of the boronic acid in standard organic solvents and can coordinate with the palladium catalyst, leading to catalyst deactivation or competitive N-arylation.

-

The Role of PMB Protection: Masking the amine with a 4-methoxybenzyl (PMB) group significantly increases the lipophilicity of the boronic acid, ensuring complete dissolution in solvent systems like 1,4-dioxane/water or acetonitrile/water. Furthermore, it sterically and electronically shields the nitrogen, directing the palladium strictly to the C-B bond for transmetalation.

-

The Role of Microwave Irradiation: Heterocyclic boronic acids are highly susceptible to protodeboronation (hydrolysis of the C-B bond) under prolonged thermal heating in basic aqueous conditions. Microwave irradiation rapidly heats the reaction mixture to elevated temperatures (120–140 °C), massively accelerating the cross-coupling catalytic cycle so that C-C bond formation outcompetes the degradation pathway[2]. This results in significantly higher yields and cleaner reaction profiles compared to conventional heating[2].

Workflow & Pathway Visualization

The following diagram illustrates the logical progression from reagent preparation through microwave-assisted coupling, concluding with the cleavage of the protecting group to yield the active pharmaceutical intermediate.

Workflow for microwave-assisted Suzuki coupling and subsequent PMB deprotection.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization of the coupling between (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid and a model aryl bromide. Microwave irradiation consistently outperforms conventional thermal heating by drastically reducing reaction time and minimizing the protodeboronation side reaction[1][2].

| Heating Method | Temperature (°C) | Time | Catalyst (5 mol%) | Solvent System | Yield (%) | Protodeboronation (%) |

| Conventional | 100 | 18 h | Pd(PPh3)4 | Dioxane / 1M Na2CO3 | 42 | >30 |

| Conventional | 100 | 18 h | Pd(dppf)Cl2 | Dioxane / 1M Na2CO3 | 55 | 25 |

| Microwave | 140 | 15 min | Pd(PPh3)4 | CH3CN / 1M Na2CO3 | 78 | <10 |

| Microwave | 140 | 15 min | Pd(dppf)Cl2 | Dioxane / 1M Na2CO3 | 89 | <5 |

Note: Yields determined by LCMS analysis of the crude reaction mixture. Optimal conditions highlighted in bold.

Standard Operating Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system; the rapid color change (from yellow/orange to dark brown/black) and precipitation upon cooling serve as immediate visual indicators of reaction progress, which is then confirmed by LCMS.

Reagents & Materials:

-

Aryl or Heteroaryl Halide (1.0 equiv, 0.5 mmol)

-

(2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid (1.2 equiv, 0.6 mmol)

-

Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 0.025 mmol)

-

2M Aqueous Na2CO3 (3.0 equiv, 1.5 mmol, 0.75 mL)

-

1,4-Dioxane (Degassed, 3.0 mL)

-

10 mL Microwave-safe reaction vial with crimp cap

Step-by-Step Procedure:

-

Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide, (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid, and the Pd(dppf)Cl2·CH2Cl2 catalyst.

-

Solvent Addition: Add 3.0 mL of degassed 1,4-dioxane followed by 0.75 mL of 2M aqueous Na2CO3.

-

Inert Atmosphere: Seal the vial with a crimp cap. Purge the vial with Argon or Nitrogen for 3 minutes by piercing the septum with a needle attached to a Schlenk line, using a secondary vent needle. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the unwanted oxidative homocoupling of the boronic acid.

-

Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Set the parameters to 140 °C for 15 minutes with a pre-stirring time of 30 seconds[1].

-

Workup & Validation: Allow the vial to cool to room temperature (the system will automatically apply compressed air cooling). The mixture should appear as a dark biphasic solution. Dilute with ethyl acetate (10 mL) and water (5 mL).

-

Filtration: Filter the biphasic mixture through a short pad of Celite to remove palladium black, washing the pad with additional ethyl acetate.

-

Extraction: Separate the organic layer, extract the aqueous layer once more with ethyl acetate, dry the combined organics over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude PMB-protected intermediate via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: PMB Deprotection

The PMB group is highly sensitive to strong acids, making its removal straightforward following the cross-coupling step.

Step-by-Step Procedure:

-

Dissolve the purified PMB-protected intermediate (0.3 mmol) in neat Trifluoroacetic acid (TFA, 2.0 mL) in a round-bottom flask.

-

Add anisole (2.0 equiv, 0.6 mmol) as a carbocation scavenger. Causality: The cleavage of the PMB group generates a highly reactive 4-methoxybenzyl carbocation. Without a scavenger, this carbocation can re-alkylate the pyrimidine ring or the exocyclic amine, drastically reducing the yield of the desired product.

-

Stir the mixture at 70 °C for 2–4 hours. Monitor completion via LCMS.

-

Concentrate the reaction mixture under a stream of nitrogen or reduced pressure to remove the majority of the TFA.

-

Triturate the resulting residue with cold diethyl ether. The final 2-aminopyrimidine product will precipitate as the TFA salt. Filter and dry under high vacuum.

Expert Insights & Troubleshooting

-

Incomplete Conversion: If the starting aryl halide remains unconsumed, verify the integrity of the boronic acid. Boronic acids can dehydrate to form trimeric boroxines over time, which alters the stoichiometry. If boroxine formation is suspected, recalculate the molecular weight or add a slight excess (up to 1.5 equiv) of the boronic acid.

-

Protodeboronation Byproducts: If LCMS indicates a mass corresponding to the protodeboronated pyrimidine (loss of the boronic acid group, replaced by a proton), the thermal degradation is outcompeting the coupling. Ensure the microwave reaches 140 °C rapidly. Alternatively, switch to an anhydrous base system (e.g., Cs2CO3 in anhydrous DMF) to eliminate the hydrolytic pathway entirely[3].

-

Palladium Scavenging: Pyrimidine derivatives are notorious for chelating residual palladium, leading to colored products and failed downstream biological assays. Treat the final organic extracts with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) for 2 hours prior to final concentration to ensure Pd levels are reduced to <10 ppm.

References

-

Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI Source: Catalysts (MDPI) URL:[Link]

-

Synthesis, SAR, and Series Evolution of Novel Oxadiazole-Containing 5-Lipoxygenase Activating Protein Inhibitors Source: ACS Publications URL: [Link]

-

Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Application Note: Ligand-Free Cross-Coupling Strategies for (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic Acid

Executive Summary

The Suzuki-Miyaura cross-coupling of heterocyclic boronic acids is a cornerstone reaction in modern drug discovery. However, electron-deficient heterocycles, such as pyrimidine-5-boronic acids, present significant synthetic bottlenecks. They are highly susceptible to base-catalyzed protodeboronation, and their nitrogen-rich cores frequently coordinate to and poison traditional palladium-phosphine catalysts.

This application note details optimized, ligand-free cross-coupling conditions specifically engineered for (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid . By eliminating phosphine ligands and leveraging aqueous media with phase-transfer stabilizers or microwave irradiation, these protocols accelerate the rate-determining transmetalation step, effectively outcompeting degradation pathways and delivering high yields of functionalized pyrimidines.

Mechanistic Rationale: Causality Behind Experimental Choices

To successfully couple (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid, every reagent and condition must be selected to solve specific mechanistic challenges:

-

The Substrate's Structural Duality: The pyrimidine ring withdraws electron density, severely weakening the C–B bond and making it prone to hydrolytic cleavage (protodeboronation). Conversely, the 4-methoxybenzyl (PMB) group on the C2-amine is a strategic necessity; it provides essential lipophilicity for phase-transfer reactions and sterically shields the exocyclic amine from chelating the palladium center.

-

Why Ligand-Free? Traditional electron-rich phosphine ligands often slow down the transmetalation step relative to the oxidative addition step. For unstable boronic acids, a slow transmetalation step acts as a death knell, allowing protodeboronation to dominate. Ligand-free conditions using Pd(OAc)2 in aqueous media generate highly active, "naked" Pd(0) nanoparticles. These nanoparticles exhibit ultra-fast transmetalation kinetics .

-

The Role of Water and PEG-2000: Water possesses a high dielectric constant, making it an exceptional medium for microwave heating. When conventional heating is used, polyethylene glycol (PEG-2000) acts as an eco-friendly phase-transfer agent and a steric stabilizer. It encapsulates the in-situ generated Pd(0) nanoparticles, preventing their agglomeration into inactive palladium black .

-

Base Selection ( K2CO3 ): Strong bases (e.g., NaOH) rapidly hydrolyze the C–B bond of pyrimidines. Weak bases (e.g., NaHCO3 ) fail to efficiently form the reactive boronate complex. K2CO3 provides the optimal alkaline environment to drive transmetalation without accelerating degradation .

Catalytic Workflow and Pathway

Catalytic cycle of ligand-free Suzuki coupling highlighting suppressed protodeboronation.

Empirical Optimization Data

The following table summarizes the quantitative optimization of the cross-coupling between (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid and a model electrophile (4-bromoanisole).

Table 1: Condition Screening and Yield Optimization

| Entry | Palladium Source | Additive / Ligand | Solvent System | Base | Temp / Time | Yield (%) | Protodeboronation (%)* |

| 1 | Pd(PPh3)4 (5 mol%) | PPh3 (Inherent) | 1,4-Dioxane/ H2O | Na2CO3 | 90°C / 12 h | 32 | >50 |

| 2 | Pd(OAc)2 (2 mol%) | None | H2O | K2CO3 | 100°C / 4 h | 58 | 25 |

| 3 | Pd(OAc)2 (2 mol%) | TBAB (20 mol%) | H2O | K2CO3 | 100°C / 2 h | 76 | 12 |

| 4 | Pd(OAc)2 (1 mol%) | PEG-2000 (10 mol%) | H2O /THF (1:1) | K2CO3 | 80°C / 2 h | 85 | <5 |

| 5 | Pd(OAc)2 (1 mol%) | None | H2O | K2CO3 | 120°C (MW) / 10 min | 94 | Trace |

*Determined by LC-MS integration of the m/z 216.1 peak corresponding to the deborylated pyrimidine.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Aqueous Coupling (Gold Standard)

This protocol utilizes microwave (MW) irradiation to achieve ultra-fast heating profiles, completing the reaction before the boronic acid can degrade.

Materials:

-

(2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid (1.2 equiv)

-

Aryl Bromide or Iodide (1.0 equiv)

-

Pd(OAc)2 (1.0 mol%)

-

K2CO3 (finely powdered, 2.0 equiv)

-

Deionized Water (degassed via sparging with N2 for 15 mins)

Step-by-Step Procedure:

-

Charge a standard 10 mL microwave-safe vial with the aryl halide (0.5 mmol), the pyrimidinylboronic acid (0.6 mmol), Pd(OAc)2 (1.1 mg, 0.005 mmol), and K2CO3 (138 mg, 1.0 mmol).

-

Add 3.0 mL of degassed deionized water. Add a magnetic stir bar.

-

Seal the vial with a crimp cap.

-

Irradiate in a microwave synthesizer (e.g., Biotage Initiator or Anton Paar) set to 120°C for exactly 10 minutes with high stirring.

-

Allow the vial to cool to room temperature (the solution will typically appear dark due to Pd nanoparticle formation).

-

Extract the aqueous mixture with Ethyl Acetate ( 3×5 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Self-Validation & Quality Control (Protocol A):

-

LC-MS Check: Prior to extraction, dilute a 10 µL aliquot of the crude mixture in 1 mL of Acetonitrile. Run a fast LC-MS gradient.

-

Pass Criteria: You must observe the target product mass. Crucially, check the extracted ion chromatogram (EIC) for m/z 216.11 [M+H]+ . This is the exact mass of 2-((4-Methoxybenzyl)amino)pyrimidine, the protodeboronation byproduct. If this peak represents >5% of the total UV area, your microwave heating ramp was too slow, exposing the boronic acid to base at intermediate temperatures for too long.

Protocol B: PEG-2000 Mediated Conventional Heating (Scalable Alternative)

For laboratories lacking microwave reactors or for scaling up beyond MW vial capacities, PEG-2000 stabilizes the catalyst and acts as a phase-transfer agent.

Materials:

-

(2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Pd(OAc)2 (1.0 mol%)

-

PEG-2000 (10 mol%)

-

K2CO3 (2.0 equiv)

-

THF and Deionized Water (1:1 v/v)

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve PEG-2000 (0.05 mmol) and K2CO3 (1.0 mmol) in 2.5 mL of H2O .

-

Add Pd(OAc)2 (0.005 mmol) to the aqueous solution and stir at room temperature for 5 minutes. Causality note: The solution will turn dark brown/black, visually validating the reduction of Pd(II) to active Pd(0) nanoparticles stabilized by the PEG matrix.

-

In a separate vial, dissolve the aryl halide (0.5 mmol) and the pyrimidinylboronic acid (0.6 mmol) in 2.5 mL of THF.

-

Transfer the THF solution into the aqueous palladium mixture.

-

Equip the flask with a reflux condenser and heat to 80°C in an oil bath for 2 hours under vigorous stirring (1000 rpm) to ensure optimal biphasic mixing.

-

Cool to room temperature, separate the organic layer, and extract the aqueous layer with Ethyl Acetate ( 2×5 mL ). Dry and concentrate.

Self-Validation & Quality Control (Protocol B):

-

TLC Monitoring: Use a mobile phase of 50% EtOAc in Hexanes. The starting boronic acid will typically streak or remain near the baseline due to its high polarity. The disappearance of the aryl halide spot (which runs much higher) validates reaction completion.

-

Visual Catalyst Check: If the reaction mixture turns completely clear and a solid metallic mirror forms on the glass flask, the PEG stabilization has failed (agglomeration to Pd black). The reaction will stall. Ensure high-quality PEG-2000 and vigorous stirring are used to prevent this.

References

-

Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating. Organic Letters, 4(17), 2973–2976.[Link]

-

Liu, C., Ni, Q., Bao, F., & Qiu, J. (2008). A Preparatively Convenient Ligand-Free Catalytic PEG 2000 Suzuki−Miyaura Coupling. The Journal of Organic Chemistry, 73(21), 8635–8638.[Link]

-

Ojo, O. S., & Ajibade, P. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(22), 6200-6214.[Link]

Preventing protodeboronation of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid during coupling

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the extreme instability of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid .

Heteroaryl boronic acids are notorious for degrading before they can successfully cross-couple. This guide dissects the mechanistic root causes of this failure and provides validated, self-correcting protocols to ensure high-yielding carbon-carbon bond formation.

The Mechanistic Root Cause: Why Does Your Reagent Degrade?

To solve the problem, we must first understand the causality of the degradation. Pyrimidin-5-yl boronic acids undergo rapid base-catalyzed protodeboronation .

While the PMB-protected amine at the 2-position donates some electron density via resonance, the two electronegative nitrogen atoms in the pyrimidine ring exert a powerful inductive electron-withdrawing effect. When exposed to the basic, aqueous conditions typical of a standard Suzuki-Miyaura coupling, the boronic acid forms a highly polarized trihydroxyboronate anion.

According to comprehensive kinetic studies by Lloyd-Jones and colleagues, the rate of protodeboronation is highly pH-dependent and peaks when the pH of the reaction matches the pKa of the boronic acid [1]. At this critical juncture, a proton source (typically water) cleaves the weakened carbon-boron bond, yielding the degraded pyrimidine and boric acid faster than the palladium catalyst can undergo transmetalation.

Caption: Kinetic competition between Pd-transmetalation and base-catalyzed protodeboronation.

Quantitative Risk Factors

Understanding the half-life of your specific boronic acid dictates your experimental setup. The table below summarizes the degradation kinetics of various boronic acid classes under standard basic conditions (pH 13, 70 °C), highlighting why pyrimidine derivatives require specialized interventions.

| Boronic Acid Class | Typical pKa | Half-life (pH 13, 70 °C) | Primary Degradation Pathway | Recommended Strategy |

| Electron-rich Aryl | > 9.0 | Weeks to Months | Negligible | Standard Aqueous Suzuki |

| Neutral Aryl (e.g., PhB(OH)2) | 8.8 | Days | Slow hydrolysis | Standard Aqueous Suzuki |

| Pyrimidin-5-yl (Target) | ~ 7.0 - 7.5 | Seconds to Minutes | Rapid base-catalyzed C-B cleavage | Anhydrous, Fast-Pd, or Cationic |

| Polyfluorophenyl | < 6.0 | Milliseconds | Unimolecular heterolysis | Masked Boronates (e.g., MIDA) |

FAQ & Troubleshooting Scenarios

Q1: I am observing complete consumption of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid, but my product yield is <10%. LC-MS shows a massive peak for 2-((4-Methoxybenzyl)amino)pyrimidine. What is happening? A1: You are observing classic protodeboronation. The basic, aqueous conditions are hydrolyzing the C-B bond faster than the palladium catalyst can capture the boronate. To fix this, you must invert the kinetic relationship: accelerate the transmetalation step and aggressively restrict the availability of water.

Q2: How can I accelerate transmetalation to outcompete this degradation? A2: Switch to a highly active, bulky, electron-rich palladium precatalyst. Buchwald's dialkylbiaryl phosphine ligands paired with generation 2 or 3 precatalysts (e.g., XPhos Pd G3) are specifically designed for this [2]. They rapidly form the active monoligated Pd(0) species at room temperature or mildly elevated temperatures (40 °C), allowing the cross-coupling to finish before the boronic acid has time to degrade.

Q3: Can I just use a weaker base to prevent the formation of the boronate anion? A3: Yes, but base selection must be paired with strict solvent control. Using finely ground, anhydrous K3PO4 or CsF in an anhydrous solvent system (like dry 1,4-dioxane) limits the proton source (water) required for the cleavage pathway. Alternatively, "cationic" Suzuki-Miyaura couplings using PAd3-Pd catalysts can proceed without any base at all, entirely circumventing base-promoted protodeboronation [3].

Q4: Does the PMB protecting group play a role in the instability? A4: The PMB (4-methoxybenzyl) group is electronically beneficial (donating) but sterically demanding. Its bulk can slightly hinder the approach of the Pd complex during transmetalation. This makes the use of highly active, sterically accommodating ligands (like XPhos or SPhos) even more critical to ensure transmetalation remains the kinetically favored pathway.

Validated Experimental Protocols

Protocol: Anhydrous Fast-Coupling using XPhos Pd G3

Causality & Logic: This protocol utilizes a highly active precatalyst to ensure rapid transmetalation at low temperatures (40 °C), combined with strictly anhydrous conditions to starve the protodeboronation pathway of its necessary proton source.

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or a specialized microwave vial equipped with a magnetic stir bar. Backfill with ultra-pure Argon. Repeat the vacuum/Argon cycle three times.

-

Reagent Loading: Under an Argon atmosphere, add the aryl halide (1.0 equiv), (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid (1.5 equiv), anhydrous finely ground K3PO4 (3.0 equiv), and XPhos Pd G3 (2-5 mol%).

-

Self-Validating Check: The K3PO4 must be oven-dried (120 °C under vacuum overnight) and handled in a glovebox or desiccator. If the K3PO4 clumps together upon transfer, it has absorbed atmospheric moisture. Do not proceed. This trace water will act as the proton source for protodeboronation. Discard and use freshly baked base.

-

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane to reach a 0.1 M concentration.

-

Reaction Initiation: Stir the reaction mixture at 40 °C. The low temperature prevents thermal acceleration of C-B bond cleavage, while the G3 precatalyst ensures the catalytic cycle remains highly active.

-

Monitoring: Monitor by LC-MS after 30 minutes. The rapid kinetics of the G3 catalyst should yield >80% conversion within 1 to 2 hours.

-

Quenching and Workup: Once complete, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate and purify via flash chromatography.

Caption: Self-validating workflow for anhydrous Suzuki coupling to prevent protodeboronation.

References

-

Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society (via NIH).[Link]

-

"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society (via NIH).[Link]

Minimizing homocoupling byproducts in (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid synthesis

Welcome to the Process Chemistry Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals.

This specific guide addresses a notorious bottleneck in heteroaryl cross-coupling: Minimizing symmetric biaryl homocoupling during the synthesis of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid.

Part 1: Mechanistic Causality – The Root of Homocoupling

The synthesis of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid typically proceeds via a palladium-catalyzed Miyaura borylation of the corresponding 5-bromo-pyrimidine precursor using bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis of the pinacol ester.

The primary failure mode in this workflow is the formation of the homocoupled dimer: 5,5'-bi(2-((4-methoxybenzyl)amino)pyrimidine) .

Why does this happen? The pyrimidine core is highly electron-deficient, which accelerates the initial oxidative addition of the Pd(0) catalyst to the C–Br bond. This creates a rapid buildup of the Pd(II) intermediate. If the reaction conditions (specifically the base) allow the newly formed pyrimidinylboronic ester to become nucleophilic, it will outcompete B₂pin₂ for transmetalation. The system effectively switches from a Miyaura borylation to a Suzuki-Miyaura cross-coupling, consuming your product to form the dimer.

Mechanistic divergence of Pd-catalyzed borylation vs. homocoupling.

Part 2: Troubleshooting FAQs

Q1: I am seeing >30% of the dimer byproduct. How does base selection dictate this reaction pathway? A: The choice of base is the single most critical parameter. Strong inorganic bases (like K₂CO₃, Cs₂CO₃, or K₃PO₄) activate the newly formed arylboronic ester into a highly reactive "ate" complex, which rapidly undergoes transmetalation with the Pd(II)-halide intermediate to form the homocoupled dimer. To prevent this, you must use a weak carboxylate base—strictly Potassium Acetate (KOAc) . KOAc is basic enough to activate B₂pin₂ but insufficiently basic to activate the resulting boronic ester, effectively shutting down the Suzuki pathway, as demonstrated in recent1 [1].

Q2: Does the 4-methoxybenzyl (PMB) amino group interfere with the catalyst? A: Yes. The secondary amine (-NH-PMB) can weakly coordinate to the palladium center. This coordination increases the residence time of the Pd(II) resting state, giving the homocoupling side-reaction more time to occur. To counteract this, maintain a slightly higher catalyst loading (5 mol%) and ensure the reaction is run at an optimal concentration (0.2 M) to favor intermolecular borylation over non-productive coordination.

Q3: Is degassing strictly necessary, or can I just run this under a nitrogen balloon? A: Thorough liquid-phase degassing is mandatory. Oxygen promotes an alternative oxidative homocoupling pathway that bypasses the standard catalytic cycle. Furthermore, oxygen degrades the diboron reagent. As noted in2 [2], the mass transfer of O₂ into the reaction mixture directly correlates with increased homocoupling and reagent decomposition. Sparge your solvent with sub-surface Ar or N₂ for at least 30 minutes prior to catalyst addition.

Q4: How do I hydrolyze the Bpin ester to the final boronic acid without cleaving the PMB group? A: The PMB group is highly sensitive to strong acids (e.g., TFA or concentrated HCl). Standard acidic hydrolysis of the pinacol ester will result in premature deprotection of your amine. You must use a mild oxidative cleavage method. We recommend the NaIO₄ / NH₄OAc protocol in aqueous acetone. This selectively cleaves the pinacol moiety at neutral pH, leaving the PMB group entirely intact.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the impact of reaction parameters on the ratio of desired Bpin product to homocoupled dimer for this specific pyrimidine substrate.

| Base | Catalyst System | Atmosphere | Additive / Note | Conversion | Borylation : Homocoupling Ratio |

| K₂CO₃ (3 eq) | Pd(dppf)Cl₂ (5 mol%) | Air | Standard Suzuki conditions | >99% | 15 : 85 (Failure) |

| KOAc (3 eq) | Pd(dppf)Cl₂ (5 mol%) | Air | Weak base, but oxidative coupling | 90% | 60 : 40 |

| KOAc (3 eq) | Pd(dppf)Cl₂ (5 mol%) | Degassed (N₂) | Baseline Recommended | >95% | 92 : 8 |

| KOAc (3 eq) | Pd(dtbpf)Cl₂ (2 mol%) | Degassed (N₂) | Sterically hindered ligand | >98% | 98 : 2 (Optimal) |

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes specific analytical checkpoints to ensure you are on the right path before proceeding to the next step.

Self-validating experimental workflow for PMB-protected pyrimidinylboronic acid synthesis.

Stage 1: Miyaura Borylation (Pinacol Ester Formation)

-

Reagent Charging: To an oven-dried Schlenk flask, add 5-bromo-2-((4-methoxybenzyl)amino)pyrimidine (1.0 equiv, ~294 g/mol ), B₂pin₂ (1.5 equiv), and anhydrous KOAc (3.0 equiv).

-

Solvent Addition & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Insert a sparging needle directly into the liquid and bubble dry N₂ or Argon vigorously for 30 minutes.

-

Catalyst Addition: Briefly open the flask under positive inert gas flow and add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

-

Heating: Seal the flask and heat to 80 °C.

-

Self-Validation Checkpoint 1 (2 Hours): Withdraw a 20 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Target Mass: m/z 342 [M+H]⁺ (Desired Bpin ester).

-

Warning Mass: m/z 429 [M+H]⁺ (Homocoupled dimer). If the dimer peak exceeds 10% relative area, your KOAc may be wet, or degassing was insufficient.

-

-

Workup: Once starting material (m/z 294) is consumed, cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate the filtrate under reduced pressure.

Stage 2: Mild Hydrolysis to the Boronic Acid

-

Solvent Setup: Dissolve the crude pinacol ester in a 1:1 mixture of Acetone and Water (0.1 M).

-

Reagent Addition: Add Sodium Periodate (NaIO₄, 3.0 equiv) and Ammonium Acetate (NH₄OAc, 3.0 equiv). Stir the resulting cloudy suspension at room temperature for 12–16 hours.

-

Self-Validation Checkpoint 2: Analyze via LC-MS. The Bpin mass (m/z 342) should be completely replaced by the free boronic acid mass (m/z 260 [M+H]⁺).

-

Isolation: Concentrate the mixture under vacuum to remove the acetone. The aqueous layer will precipitate the desired boronic acid. Filter the solid, wash with cold water, and dry under high vacuum. Note: Boronic acids often streak on silica; precipitation is the preferred purification method.

Part 5: References

-

Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study The Journal of Organic Chemistry - ACS Publications 1

-

MIYAURA BORYLATION: Process Safety and Scale-Up Optimization Scientific Update - UK 2

-

Miyaura Borylations of Aryl Bromides in Water at Room Temperature PMC - National Institutes of Health (NIH) 3

Sources

Flash chromatography purification techniques for (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid mixtures

Target Analyte: (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid mixtures

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical nightmares associated with purifying highly functionalized heteroaryl boronic acids.

This specific molecule presents a "perfect storm" of chromatographic challenges due to three competing structural motifs:

-

The Boronic Acid Moiety: Acts as a Lewis acid, irreversibly coordinating with silica silanols. It is highly prone to dehydration into cyclic trimers (boroxines), causing peak splitting and smearing.

-

The Pyrimidine Ring: The electron-withdrawing nature of the diazine ring drastically increases the susceptibility of the C-B bond to protodeboronation (cleavage of the boronic acid to yield the protonated pyrimidine)[1][2]. Furthermore, its basic nitrogens cause severe tailing on acidic stationary phases.

-

The 4-Methoxybenzyl (PMB) Group: An acid-labile protecting group on the exocyclic amine. Standard acidic modifiers (like 0.1% TFA) will rapidly cleave this group during purification or subsequent concentration.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound is streaking across the entire silica column, and my isolated yield is less than 10%. What is happening? A: You are experiencing dual-mode retention and degradation. The basic pyrimidine nitrogens are hydrogen-bonding with the acidic silanols of the silica gel, while the empty p-orbital of the boron atom is acting as a Lewis acid, coordinating with the silanol oxygens. Furthermore, standard silica gel chromatography often induces protodeboronation in electron-deficient heteroaryl boronic acids[1]. Solution: Abandon standard Normal Phase (NP) silica. Switch to Reverse Phase (RP-C18) or use Boric Acid-Impregnated Silica Gel[3][4].

Q2: I switched to Reverse Phase (C18) and used 0.1% TFA in Water/Acetonitrile to improve peak shape. The peak looks great, but NMR shows I lost the PMB group. Why? A: The 4-Methoxybenzyl (PMB) group is highly sensitive to strong acids. While 0.1% TFA (pH ~2.0) might seem dilute, as you concentrate the fractions on a rotary evaporator, the TFA concentrates, driving the hydrolytic cleavage of the PMB group. Additionally, low pH accelerates the protodeboronation of pyrimidine-5-boronic acids[2]. Solution: Replace TFA with a volatile, near-neutral buffer like 10 mM Ammonium Bicarbonate (pH ~7.8) or 10 mM Ammonium Acetate (pH ~6.8).

Q3: My LCMS analysis of the purified fraction shows three distinct masses: [M+H]+,[2M-H2O+H]+, and [3M-3H2O+H]+. Is my product degrading into impurities? A: No, this is a self-validating artifact of boronic acid chemistry. Boronic acids exist in a dynamic equilibrium with their dehydrated dimeric and trimeric (boroxine) forms. During the desolvation process in the MS source, or during fraction concentration, they rapidly dehydrate. Validation Test: Add 5% water or methanol directly to your LCMS vial and re-inject; the higher mass peaks should collapse back to the monomeric[M+H]+ mass.

Part 2: Chromatographic Data Presentation

The following table summarizes the causality behind eluent/stationary phase choices and their empirical outcomes for this specific pyrimidine boronic acid.

| Chromatography Mode | Stationary Phase | Eluent / Modifier | PMB Stability | Boronic Acid Stability | Peak Shape | Recovery (%) |

| Standard NP | Bare Silica Gel (60 Å) | DCM / MeOH | High | Low (Protodeboronation) | Severe Tailing | < 15% |

| Acidic RP | C18 (End-capped) | H₂O / MeCN + 0.1% TFA | Low (Cleaved) | Low (Protodeboronation) | Sharp | 0% (Target lost) |

| Buffered RP | C18 (End-capped) | H₂O / MeCN + 10mM NH₄HCO₃ | High | High | Sharp | > 85% |

| Modified NP | Boric Acid-Impregnated Silica | EtOAc / Hexanes | High | Moderate | Moderate | 65 - 75% |

Part 3: Validated Experimental Protocols

Protocol A: Reverse Phase (C18) Flash Chromatography (Recommended)

This is a self-validating system: by maintaining a near-neutral pH, we simultaneously protect the PMB group and suppress protodeboronation.

-

Column Preparation: Equilibrate a high-performance C18 flash column (e.g., 20-40 µm particle size) with 5% Acetonitrile (MeCN) in Water. Both solvents must contain 10 mM Ammonium Bicarbonate (NH₄HCO₃).

-

Sample Loading: Dissolve the crude mixture in a minimum volume of DMSO or DMF. Do not use pure methanol, as it may cause transesterification or early elution. Inject the sample onto the column.

-

Gradient Elution:

-

Hold at 5% MeCN for 2 column volumes (CV) to elute the DMSO/DMF plug.

-

Run a shallow gradient from 5% to 60% MeCN over 15 CV.

-

The target compound typically elutes between 35-45% MeCN.

-

-

Fraction Recovery: Pool the UV-active fractions (monitor at 254 nm and 280 nm). Lyophilize (freeze-dry) the fractions rather than rotary evaporating. Lyophilization prevents thermal degradation and completely removes the volatile NH₄HCO₃ buffer without altering the pH.

Protocol B: Boric Acid-Impregnated Silica Gel (Alternative for NP Systems)

If RP-C18 is unavailable, standard silica must be deactivated. Impregnating silica with boric acid pre-occupies the active silanol sites, preventing the pyrimidine boronic acid from over-adsorbing[3][4].

-

Stationary Phase Preparation: Suspend 100 g of standard flash silica gel in 200 mL of ethanol containing 4.0 g of dissolved Boric Acid[4].

-

Drying: Stir for 2 hours at room temperature. Filter the silica, wash with 50 mL of pure ethanol, and dry in a vacuum oven at 80 °C for 12 hours to yield a free-flowing powder[4].

-

Column Packing: Dry-pack the modified silica into an empty flash cartridge.

-

Elution: Run a gradient of Ethyl Acetate in Hexanes (0% to 100%). Avoid adding protic modifiers like MeOH, as they will strip the boric acid from the column.

Part 4: Workflow & Degradation Pathway Visualization

The following diagram illustrates the strategic decision-making process to avoid the three primary degradation pathways of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid.

Decision tree for purification workflows avoiding PMB cleavage and protodeboronation.

References

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters Source: Chemistry Letters (Oxford University Press) URL:[Link][3]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: Journal of Organic Chemistry (via SciSpace/PMC) URL:[Link][1]

-

P(III)/P(V)-Catalyzed Methylamination of Arylboronic Acids and Esters Source: National Institutes of Health (NIH / PMC) URL:[Link][2]

-

Supporting Information: Boric Acid Impregnated Silica Gel Preparation Source: The Royal Society of Chemistry (RSC) URL:[Link][4]

Sources

Technical Support Center: Overcoming Steric Hindrance in (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic Acid Cross-Coupling

Welcome to the Advanced Cross-Coupling Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing low yields, reaction stalling, or substrate degradation when performing Suzuki-Miyaura couplings with (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind these failures and provide self-validating protocols to guarantee reproducible C–C bond formation.

Part 1: Mechanistic Insights (The "Why")

Coupling (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid presents a triad of distinct chemical challenges. Understanding these is critical to selecting the right catalytic system:

-

Conformational Steric Shielding (Hydrophobic Collapse): While the 4-methoxybenzyl (PMB) group is at the C2 position and the boronic acid is at C5, the PMB group is highly flexible. In aqueous-organic solvent mixtures commonly used for Suzuki couplings, the hydrophobic PMB ring often folds over the pyrimidine face (driven by π−π stacking or hydrophobic collapse). This creates a massive steric shield around the C5-boron, severely hindering the approach of the bulky Pd−L(Ar) complex during the transmetalation step.

-

Catalyst Poisoning via Multidentate Coordination: The basic nitrogens of the pyrimidine ring, combined with the secondary amine of the PMB-protection, can act as bidentate ligands. This sequesters the active Pd(0) or Pd(II) species into off-cycle, thermodynamically stable dead-end complexes.

-

Competitive Protodeboronation: Pyrimidine-5-boronic acids are highly electron-deficient and prone to heterolytic C–B bond cleavage. If transmetalation is slowed down by the steric shielding mentioned above, the competing base-catalyzed protodeboronation pathway takes over, destroying your starting material before coupling can occur.

To overcome these issues, we must use ligands that are bulky enough to prevent substrate coordination to the palladium center, yet flexible enough to accommodate the sterically demanding transmetalation transition state[1].

Part 2: Troubleshooting Decision Tree

Use the following diagnostic workflow to identify the root cause of your reaction failure based on your LC-MS in-process control (IPC) data.

Figure 1: Decision tree for diagnosing failures in sterically hindered pyrimidine boronic acid couplings.

Part 3: Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 15% conversion. The aryl halide is intact, but the boronic acid (m/z 259) has completely disappeared. What happened? A1: You are observing base-catalyzed protodeboronation. The boronic acid has degraded into N -(4-methoxybenzyl)pyrimidin-2-amine (m/z 215). Because the PMB group sterically hinders transmetalation, the reaction is too slow to outcompete the degradation pathway. Solution: Lower the temperature to 60 °C, switch to a milder base like anhydrous K3PO4 , and use a fast-activating precatalyst like XPhos Pd G3 . Buchwald and colleagues have demonstrated that dialkylbiphenylphosphino ligands (like XPhos) form highly active complexes that resist inhibition by highly basic aminopyrimidines, accelerating transmetalation before degradation can occur[1].

Q2: I am coupling with an ortho-substituted aryl halide. The reaction won't even initiate. How do I overcome this double steric clash? A2: When both coupling partners are sterically hindered, standard phosphine ligands fail to create a viable catalytic pocket. Solution: Switch to an N-heterocyclic carbene (NHC) precatalyst such as Pd-PEPPSI-IPr . The "throw-away" 3-chloropyridine ligand ensures rapid activation, while the bulky IPr ligand creates a deep, flexible pocket that forces the two hindered aryl groups together during reductive elimination[2].